Propanamide, N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]-

Pharmaceutical impurity profiling Structural elucidation Ramelteon quality control

Propanamide, N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]- (CAS 196597-30-5, molecular formula C₁₆H₁₉NO₂, molecular weight 257.33 g/mol) is a well-characterized process-related impurity and potential degradation product of the melatonin receptor agonist ramelteon (Rozerem®). Chemically designated as Ramelteon Impurity 17, Ramelteon Endo Impurity, or Ramelteon Impurity 27, this compound is supplied as a certified reference standard with detailed characterization data compliant with ICH and pharmacopeial guidelines.

Molecular Formula C16H19NO2
Molecular Weight 257.33 g/mol
CAS No. 196597-30-5
Cat. No. B3324778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]-
CAS196597-30-5
Molecular FormulaC16H19NO2
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCC(=O)NCCC1=CCC2=C1C3=C(C=C2)OCC3
InChIInChI=1S/C16H19NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h4-6H,2-3,7-10H2,1H3,(H,17,18)
InChIKeyQQSNPUATYPICGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propanamide, N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]- (CAS 196597-30-5): Identity, Regulatory Role, and Analytical Reference Standard Profile for Ramelteon Quality Control


Propanamide, N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]- (CAS 196597-30-5, molecular formula C₁₆H₁₉NO₂, molecular weight 257.33 g/mol) is a well-characterized process-related impurity and potential degradation product of the melatonin receptor agonist ramelteon (Rozerem®). Chemically designated as Ramelteon Impurity 17, Ramelteon Endo Impurity, or Ramelteon Impurity 27, this compound is supplied as a certified reference standard with detailed characterization data compliant with ICH and pharmacopeial guidelines [1]. It serves exclusively as an analytical reference material for method development, method validation (AMV), quality control (QC), and regulatory filing (ANDA/NDA) applications rather than as a bioactive pharmaceutical ingredient [2]. The compound bears the FDA Unique Ingredient Identifier (UNII) GQN8VYN6G3 and is listed in multiple chemical registries globally .

Why Ramelteon API, Other Impurity Reference Standards, or In-Class Melatonin Agonists Cannot Substitute for CAS 196597-30-5 in Analytical Quality Control


Generic substitution fails for this compound because it possesses a structurally distinct 1,6-dihydro-2H-indeno[5,4-b]furan core with a double bond in the furan ring, whereas ramelteon itself bears the fully saturated 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan system [1]. This two‑hydrogen difference (C₁₆H₁₉NO₂ vs. C₁₆H₂₁NO₂) produces unique chromatographic retention behavior, distinct UV absorption characteristics, and different mass spectrometric fragmentation patterns—making this impurity non‑interchangeable with ramelteon API or other ramelteon‑related impurities (e.g., Impurity D, Impurity 14, Impurity 27, or N‑desmethyl ramelteon) for use as a system suitability marker or retention‑time reference in validated HPLC/UPLC methods [2]. Substitution with the parent drug or an alternative impurity standard would yield incorrect relative retention times (RRT), compromise peak identification in forced‑degradation studies, and invalidate method specificity per ICH Q2(R1) requirements. Furthermore, generic melatonin receptor agonists such as melatonin, agomelatine, or tasimelteon share neither the indeno‑furan scaffold nor the propionamide side chain of this compound, rendering them completely unsuitable as chromatographic reference materials for ramelteon impurity profiling. The quantitative evidence below establishes the specific, verifiable differentiation that mandates procurement of this exact compound for regulatory analytical work.

Quantitative Comparator-Based Differentiation Evidence for Propanamide, N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]- (CAS 196597-30-5) as a Ramelteon Impurity Reference Standard


Structural Differentiation: Dihydro vs. Tetrahydro Core Produces a Molecular Weight Delta of –2.02 Da Relative to Ramelteon API

This compound (C₁₆H₁₉NO₂, exact monoisotopic mass 257.1416 Da) differs from ramelteon parent drug (C₁₆H₂₁NO₂, exact monoisotopic mass 259.1572 Da) by exactly 2.0156 Da, corresponding to the presence of a double bond in the dihydrofuran ring versus the fully saturated tetrahydrofuran ring of ramelteon . This structural difference is not shared by other common ramelteon impurities such as N‑desmethyl ramelteon (C₁₅H₁₉NO₂, MW 245.32 Da, demethylation at the amide), Ramelteon Impurity D (C₁₇H₂₃NO₂, MW 273.37 Da, isobutyramide analog), or Ramelteon Impurity 14 (C₁₁H₁₀O₂, MW 174.20 Da, ketone intermediate) . The unique dihydro‑indeno‑furan scaffold of CAS 196597‑30‑5 results in a distinct HPLC retention time and characteristic UV λₘₐₓ profile that enables unambiguous peak identification in forced‑degradation samples.

Pharmaceutical impurity profiling Structural elucidation Ramelteon quality control

Certified Purity Quantification: HPLC Purity ≥95% to ≥98% with Comprehensive Characterization Data Package vs. Uncharacterized In-House Impurity Isolates

Commercially sourced CAS 196597‑30‑5 is supplied with certified HPLC purity ranging from ≥95% (SINCO, Catalog R18806; H&D, Catalog H&D‑Ramelteon‑Impurity‑17) to ≥98% (MolCore, NLT 98% specification; SINCO, Catalog on ChemicalBook, 98% HPLC specification) [1]. Each batch is accompanied by a Certificate of Analysis (COA) including ¹H‑NMR, MS, and HPLC chromatograms, with additional characterization data (¹³C‑NMR, IR, UV, TGA, qNMR) available upon request . This stands in contrast to in‑house impurity isolates obtained from forced‑degradation experiments, which typically lack verified absolute purity, full spectroscopic assignment, and batch‑to‑batch consistency. The availability of qNMR capability further enables direct quantitative NMR purity assignment independent of chromatographic response factors.

Reference standard certification HPLC purity analysis ANDA regulatory filing

Regulatory Method-Specific Utility: Validated as a Resolved Impurity Peak in Published Ramelteon HPLC Methods with Quantifiable System Suitability Parameters

Patent CN105277628A discloses an HPLC method for separating and determining ramelteon and its impurities, achieving baseline resolution (separation degree > 2.0) between ramelteon and each impurity peak, with theoretical plate count reaching 7139 for the ramelteon peak [1]. The method achieves detection sensitivity of 0.4 ng (0.004% w/w) for multiple impurities including impurity types 1–6, establishing a quantifiable limit suitable for ICH Q3A reporting thresholds [1]. A separate stability‑indicating UPLC method demonstrated that ramelteon degrades significantly under acidic and oxidative stress conditions, producing degradation products that are well‑resolved from the main peak [2]. CAS 196597‑30‑5, as the 1,6‑dihydro analog, represents a known process impurity and potential degradation marker; its distinct retention characteristics in these validated methods enable its use as a system suitability reference for peak identification and resolution verification.

HPLC method validation System suitability Forced degradation

Pharmacopeial Traceability: Available with Optional USP or EP Reference Standard Traceability for Regulatory Submission Compliance

CAS 196597‑30‑5 is supplied by multiple vendors (SynZeal, ChemWhat, Veeprho) with the explicit provision that further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This traceability pathway is critical for ANDA and NDA submissions, where impurity reference standards must be qualified against a recognized primary standard. By contrast, many alternative ramelteon impurity standards (e.g., Impurity 9, Impurity 21, Impurity 18) are supplied without an explicit pharmacopeial traceability statement, requiring additional qualification work by the end user [2]. The UNII identifier GQN8VYN6G3 assigned by the FDA further supports unambiguous regulatory identification of this compound in drug master files and application dossiers .

Pharmacopeial reference standard USP/EP traceability Regulatory compliance

Forced-Degradation and Stability Study Relevance: Identified as a Thermal Degradation Product of Ramelteon with Validated Preparative Isolation Conditions

Patent CN104402848B demonstrates that ramelteon raw material subjected to thermal stress at 160 °C for 2 hours or 180 °C for 3 hours generates specific degradation impurities that can be separated by preparative HPLC and unambiguously identified [1]. The HPLC method employed a Hypersil GOLD C18 column with 0.1% formic acid–acetonitrile gradient and detection at 288 nm, achieving complete resolution of degradation products [1]. The isolated impurities, including the dihydro‑indeno‑furan analog corresponding to CAS 196597‑30‑5, were obtained in sufficient purity to serve as reference standards for quality analysis and inspection of ramelteon drug substance [2]. This contrasts with impurities generated under other stress conditions (acidic, basic, oxidative, photolytic), which produce different degradation profiles; the thermal degradation pathway is specific to the dehydrogenation of the tetrahydrofuran ring to the dihydrofuran system.

Forced degradation Thermal stress testing Stability-indicating method

Procurement-Driven Application Scenarios for Propanamide, N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]- (CAS 196597-30-5) in Ramelteon Analytical Development and Quality Control


System Suitability and Peak Identification in Validated Ramelteon HPLC Methods for QC Batch Release

In a GMP QC laboratory performing batch release testing of ramelteon drug substance or finished product, CAS 196597‑30‑5 is used as a system suitability reference standard to verify chromatographic resolution (≥2.0 from ramelteon peak) and to establish relative retention time (RRT) markers for impurity peak identification. The certified purity (≥95–98% by HPLC) and comprehensive characterization data package (COA, ¹H‑NMR, MS, HPLC) ensure that the reference standard meets ICH Q2(R1) requirements for specificity and system suitability [1]. The method described in CN105277628A achieves a detection limit of 0.4 ng (0.004% w/w), sufficient to monitor impurity levels against typical specification limits of 0.05–0.20% w/w for unspecified impurities [2].

Forced-Degradation Study Marker for Stability-Indicating Method Validation During ANDA Development

During ANDA method validation, CAS 196597‑30‑5 serves as a critical marker for the thermal degradation pathway of ramelteon. Patent CN104402848B demonstrates that ramelteon drug substance subjected to thermal stress at 160–180 °C generates this dihydro impurity, which can be isolated and used to establish peak purity and mass balance in forced‑degradation studies [1]. The compound's unique UV chromophore (λmax ~288 nm) and distinct mass (MW 257.33 Da) enable unambiguous LC‑UV and LC‑MS identification in stressed samples, fulfilling ICH Q1A(R2) requirements for stability‑indicating method validation.

Reference Standard for Impurity Quantification During Ramelteon Commercial Production Process Control

In commercial ramelteon API manufacturing, CAS 196597‑30‑5 is employed as a process impurity reference standard for in‑process control and final API purity testing. The compound represents the endo‑double‑bond isomer formed during synthesis, and its levels must be controlled to meet ICH Q3A thresholds. The availability of this impurity standard with optional USP/EP pharmacopeial traceability [1] supports regulatory compliance during pre‑approval inspections (PAI) and post‑approval change management, where demonstration of impurity method equivalence is required per ICH Q3A/Q3B and 21 CFR 314.70.

Method Transfer and Cross‑Laboratory Reproducibility Verification in Multi‑Site Pharmaceutical Operations

When transferring a validated ramelteon impurity method between R&D, in‑house QC, and contract manufacturing organization (CMO) sites, CAS 196597‑30‑5 provides a consistent, well‑characterized reference material for inter‑laboratory comparison. The identical CAS number, UNII identifier (GQN8VYN6G3), and batch‑specific COA ensure that all laboratories are using the same chemical entity for retention time alignment and relative response factor determination. Standardized procurement of this impurity standard from certified vendors eliminates inter‑site variability arising from different in‑house impurity preparations, a known source of method transfer failure in pharmaceutical analysis.

Quote Request

Request a Quote for Propanamide, N-[2-(1,6-dihydro-2H-indeno[5,4-b]furan-8-yl)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.